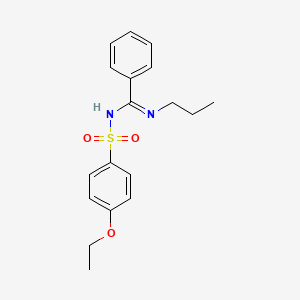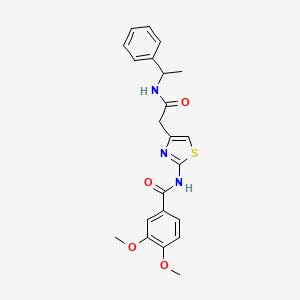![molecular formula C23H24FN5O2S B2991110 1-((4-fluorobenzyl)thio)-N-isopropyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1111197-06-8](/img/structure/B2991110.png)
1-((4-fluorobenzyl)thio)-N-isopropyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-((4-fluorobenzyl)thio)-N-isopropyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide” is a complex organic molecule. It contains a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known for their ability to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Synthesis Analysis
The synthesis of similar triazole compounds typically involves aromatic nucleophilic substitution . For instance, novel [1,2,4]triazolo[4,3-a]quinoxaline derivatives have been synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and rings. The triazole ring is a key structural component in this molecule . The presence of the fluorobenzyl, isopropyl, propyl, and carboxamide groups further adds to the complexity of the molecule.Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
Research has been conducted on quinoline derivatives containing an azole nucleus, demonstrating their antimicrobial potential. For instance, a study by Özyanik et al. (2012) described the synthesis of several quinoline-2-carbohydrazide derivatives and their subsequent evaluation for antimicrobial activity against various microorganisms, showing some compounds exhibited good to moderate activity (Özyanik et al., 2012).
Inotropic Evaluation
Liu et al. (2009) synthesized and evaluated a series of 1-substituted-N-(4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-yl)piperidine-4-carboxamides for positive inotropic activity. Some derivatives exhibited favorable activity, suggesting potential applications in cardiovascular research (Liu et al., 2009).
Antibacterial and Anticancer Activity
The exploration of fluorine-containing quinoline-4-carboxylic acids and their derivatives by Holla et al. (2005) highlighted their antibacterial activities. The study emphasizes the role of structural modifications in enhancing the antibacterial efficacy of such compounds (Holla et al., 2005).
Furthermore, the synthesis of novel compounds bearing a 6,8-dibromo-2-methylquinazoline moiety and their evaluation for analgesic activity were investigated by Saad et al. (2011), providing insights into their potential therapeutic applications (Saad et al., 2011).
Antimicrobial and Anticancer Agents
A study by Pokhodylo et al. (2021) on 1H-1,2,3-triazole-4-carboxamides revealed their antimicrobial activities against primary pathogens, including Gram-positive and Gram-negative bacteria, as well as fungal strains, indicating their potential as antimicrobial agents (Pokhodylo et al., 2021).
Additionally, Reddy et al. (2015) designed and synthesized a new series of 1,2,4-triazolo[4,3-a]-quinoline derivatives, testing them for anticancer activity. This research suggests the potential of these compounds in developing new anticancer therapies (Reddy et al., 2015).
Orientations Futures
The future research on this compound could focus on exploring its potential biological activities, such as antimicrobial, antioxidant, and antiviral potentials . Further studies could also investigate its synthesis, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its safety profile and potential hazards should also be evaluated.
Mécanisme D'action
Target of Action
Triazole compounds, which this compound is a derivative of, are known to bind with a variety of enzymes and receptors in the biological system . They show versatile biological activities and are present as a central structural component in a number of drug classes .
Mode of Action
It’s worth noting that triazole derivatives have been found to intercalate dna , which could be a potential mode of action for this compound
Biochemical Pathways
Triazole compounds are known to exhibit a wide range of pharmacological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities . This suggests that they may affect multiple biochemical pathways.
Pharmacokinetics
Triazole compounds are commonly used in medicinal chemistry due to their safety profile and excellent therapeutic index . This suggests that they may have favorable pharmacokinetic properties.
Result of Action
Given the wide range of pharmacological activities exhibited by triazole compounds , it can be inferred that this compound may have diverse molecular and cellular effects.
Analyse Biochimique
Biochemical Properties
The compound 1-((4-fluorobenzyl)thio)-N-isopropyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide has been found to exhibit significant biochemical activity. It has been reported to intercalate DNA , which suggests that it may interact with enzymes, proteins, and other biomolecules involved in DNA replication and transcription
Cellular Effects
The cellular effects of this compound are primarily related to its DNA intercalation activity . This activity can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, DNA intercalation can disrupt the normal functioning of DNA replication and transcription processes, potentially leading to cell death
Molecular Mechanism
The molecular mechanism of action of this compound is believed to involve DNA intercalation . This involves the compound inserting itself between the base pairs of the DNA helix, which can disrupt the DNA’s normal structure and function. This can inhibit DNA replication and transcription, leading to cell death . The compound may also interact with other biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression
Propriétés
IUPAC Name |
1-[(4-fluorophenyl)methylsulfanyl]-5-oxo-N-propan-2-yl-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN5O2S/c1-4-11-28-21(31)18-10-7-16(20(30)25-14(2)3)12-19(18)29-22(28)26-27-23(29)32-13-15-5-8-17(24)9-6-15/h5-10,12,14H,4,11,13H2,1-3H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWQMSGNSKMHBPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC(C)C)N3C1=NN=C3SCC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2991027.png)
![N-(3-Methyl-1,2-oxazol-5-yl)-2-[methyl(prop-2-ynyl)amino]acetamide](/img/structure/B2991029.png)
![2-(2-(Dimethylamino)ethyl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2991030.png)
![N-(2-methoxyphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2991031.png)

![(2E)-2-cyano-2-hydroxyimino-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2991033.png)

![N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B2991035.png)
![3-(Tert-butyl)-1-(5-(trifluoromethyl)(2-pyridyl))indeno[2,3-D]pyrazol-4-one](/img/structure/B2991037.png)
![6-(4-chlorophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2991038.png)
![4-(2-fluorophenyl)-6-(4-methoxybenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2991039.png)
![4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2991042.png)


